molecular formula C10H12N2OS B11785892 1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine

1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine

Cat. No.: B11785892
M. Wt: 208.28 g/mol
InChI Key: GVLKGGOYAOTINC-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and an ethanamine group attached to the 2nd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine typically involves the reaction of 6-methoxybenzothiazole with ethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)ethanamine: Lacks the methoxy group at the 6th position.

    1-(6-Methoxybenzo[d]thiazol-2-yl)methanamine: Similar structure but with a methanamine group instead of ethanamine.

    1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine: Contains a hydrazine group instead of ethanamine.

Uniqueness

1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C10H12N2OS/c1-6(11)10-12-8-4-3-7(13-2)5-9(8)14-10/h3-6H,11H2,1-2H3

InChI Key

GVLKGGOYAOTINC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)OC)N

Origin of Product

United States

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